molecular formula C23H21N3O4S2 B2859301 N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795298-30-4

N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2859301
CAS No.: 1795298-30-4
M. Wt: 467.56
InChI Key: RXHDGNSTWYSYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring:

  • A 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidinone core substituted with a 4-methoxyphenyl group at position 2.
  • A thioether linkage connecting the core to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-30-19-7-5-4-6-17(19)24-20(27)14-32-23-25-18-12-13-31-21(18)22(28)26(23)15-8-10-16(29-2)11-9-15/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHDGNSTWYSYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the thieno[3,2-d]pyrimidine core.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with an ethoxyphenyl derivative, typically through a coupling reaction.

    Formation of the Thioacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: The compound may interact with signaling pathways such as the NF-κB pathway, MAPK pathway, or others involved in cell survival and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the pyrimidinone core and the acetamide’s aryl group. Below is a comparative analysis:

Table 1: Structural Comparison of Thieno/Pyrimidinone Derivatives
Compound Name Core Structure R1 (Core Substitution) R2 (Acetamide Substitution) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl 2-Ethoxyphenyl C₂₃H₂₁N₃O₄S₂ ~467.55 (calculated) Hypothesized kinase inhibitor
2-[[3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl 3-Methoxyphenyl C₂₂H₁₉N₃O₃S₂ 437.53 No explicit activity reported
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl 2-Chloro-4-methylphenyl C₂₁H₁₆ClN₃O₂S 409.89 Supplier-listed; activity undefined
2-((3-(2,4-Dimethoxyphenyl)-4-oxodihydropyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide Dihydropyrimidin-4-one 2,4-Dimethoxyphenyl 6-Trifluoromethylbenzothiazol C₂₁H₁₇F₃N₄O₃S₂ 494.5 CK1-specific inhibitor (IC₅₀ = 0.7 µM)

Physicochemical Properties

  • Lipophilicity: The target’s 2-ethoxyphenyl and 4-methoxyphenyl substituents increase hydrophobicity compared to ’s 2-chloro-4-methylphenyl group but may enhance solubility relative to purely nonpolar groups (e.g., benzyl in ) .
  • pKa : ’s analog has a predicted pKa of 12.77, suggesting moderate basicity; the target’s ethoxy group may lower this value slightly .

Q & A

Q. What are the typical synthetic routes for N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

Answer: Synthesis involves multi-step reactions starting with cyclization of substituted thiophene derivatives followed by functionalization. Key steps include:

  • Thienopyrimidinone core formation : Cyclocondensation of 4-methoxyphenyl-substituted thiophene-2-carboxamide with urea derivatives under reflux in ethanol .
  • Thioacetamide linkage : Nucleophilic substitution using 2-mercapto-N-(2-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxyphenyl OCH₂CH₃ at δ 1.3–1.5 ppm) and confirms thioacetamide connectivity .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 495.12) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thienopyrimidinone core synthesis?

Answer: Yield optimization involves:

  • Temperature control : Maintaining 80–90°C during cyclization to avoid side reactions (e.g., over-oxidation) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
  • Solvent selection : Ethanol outperforms DMSO due to better solubility of intermediates .
  • Statistical design : Use of Design of Experiments (DoE) to identify optimal molar ratios (e.g., urea:thiophene = 1.2:1) .

Q. How should contradictory biological activity data between studies be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements using ATP-based luminescence in kinase inhibition assays) .
  • Structural analogs : Compare activity of N-(2-ethoxyphenyl) derivatives vs. N-(4-methoxyphenyl) analogs to isolate substituent effects .
  • Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ in rat liver S9 fractions) to rule out rapid degradation .

Q. What mechanistic insights exist for its enzyme inhibition properties?

Answer:

  • Kinase inhibition : Molecular docking (AutoDock Vina) predicts strong binding to ATP pockets of CDK2 (ΔG = -9.8 kcal/mol) via hydrogen bonding with Glu81 and hydrophobic interactions with the thienopyrimidinone core .
  • Thiol-reactive assays : Use Ellman’s reagent to confirm covalent binding to cysteine residues in target enzymes .
  • Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 0.45 μM) against EGFR .

Q. How can stability under physiological conditions be evaluated?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for hydrolysis of the thioether bond .
  • Photostability : Expose to UV light (λ = 254 nm) for 24h; LC-MS identifies photo-oxidation byproducts (e.g., sulfoxide derivatives) .
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (>220°C indicates solid-state stability) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or nitro groups at the 4-methoxyphenyl ring to test electronic effects .
  • Bioisosteric replacement : Replace thioacetamide with sulfonamide to assess impact on solubility and target binding .
  • In silico screening : Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with logP < 3.5 .

Q. How to address challenges in analytical method development for impurity profiling?

Answer:

  • HPLC-DAD/MS : Use C18 columns (5 μm, 250 mm) with gradient elution (0.1% TFA in acetonitrile/water) to separate byproducts (e.g., unreacted thiophene precursors) .
  • Forced degradation : Acid/alkali stress testing (0.1M HCl/NaOH) identifies labile functional groups .
  • Validation per ICH Q2(R1) : Ensure linearity (R² > 0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.